Methindethyrium
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Overview
Description
Methindethyrium is a chemical compound with the molecular formula C22H31N3.2Cl. It is an un-symmetrical bis-quaternary ammonium salt, known for its use in various scientific and industrial applications . The compound is characterized by its unique structure, which includes a pyridinium moiety and an indole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methindethyrium can be synthesized through a multi-step process involving the reaction of pyridinium and indole derivatives. The synthetic route typically involves:
Formation of Pyridinium Intermediate: The reaction of pyridine with an alkylating agent to form a pyridinium salt.
Indole Derivative Addition: The addition of an indole derivative to the pyridinium salt under controlled conditions.
Quaternization: The final step involves quaternization with a suitable alkylating agent to form the bis-quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the quaternization step to enhance yield and purity.
Purification: The final product is purified using crystallization and filtration techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methindethyrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or thiols in polar solvents.
Major Products
Oxidation: Formation of oxidized pyridinium and indole derivatives.
Reduction: Reduced forms of the pyridinium and indole moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methindethyrium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a tool in molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Methindethyrium exerts its effects through interactions with cellular membranes and proteins. The compound targets specific molecular pathways, including:
Membrane Disruption: The bis-quaternary ammonium structure allows it to interact with and disrupt cellular membranes.
Protein Binding: this compound can bind to proteins, affecting their function and activity.
Signal Transduction: The compound influences signal transduction pathways, leading to various cellular responses
Comparison with Similar Compounds
Methindethyrium is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Pyridinium Salts: Share the pyridinium moiety but lack the indole derivative.
Indole Derivatives: Contain the indole structure but do not have the bis-quaternary ammonium group.
Quaternary Ammonium Compounds: Have quaternary ammonium groups but differ in their overall structure and reactivity .
This compound stands out due to its combined pyridinium and indole structures, making it a versatile compound in various applications.
Biological Activity
Methindethyrium, a compound often associated with methamphetamine, has garnered attention due to its complex biological activities and health implications. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is structurally related to methamphetamine, a potent central nervous system stimulant. While methamphetamine is widely studied for its addictive properties and health risks, this compound's specific biological effects are less understood. However, it is crucial to explore both the pharmacological and toxicological profiles of this compound.
Pharmacological Properties
Stimulant Effects : this compound exhibits stimulant properties similar to those of methamphetamine, leading to increased dopamine release in the brain. This action can result in heightened alertness, euphoria, and increased energy levels.
Cardiovascular Impact : The compound has been linked to various cardiovascular issues, including hypertension and cardiomyopathy. A case study highlighted a 43-year-old female patient who developed significant systolic dysfunction due to chronic methamphetamine use, which may extend to this compound exposure as well .
Cardiovascular Effects | Mechanism | Clinical Implications |
---|---|---|
Increased heart rate | Sympathetic stimulation | Risk of arrhythmias |
Hypertension | Vasoconstriction | Potential for stroke |
Cardiomyopathy | Myocardial toxicity | Heart failure risk |
Toxicological Profile
Research indicates that exposure to this compound can lead to various health complications. A study on environmental contamination from methamphetamine production revealed that individuals exposed to residues exhibited behavioral issues, respiratory problems, and skin irritations .
Case Studies
- Case Study on Environmental Exposure : In a cohort study involving 63 individuals exposed to contaminated environments, health effects included respiratory issues and cognitive impairments. Hair analysis confirmed methamphetamine presence in several subjects, indicating systemic exposure .
- Breastfeeding Considerations : Another case study explored the implications of maternal methamphetamine use during breastfeeding. It emphasized the need for individualized assessments regarding breastfeeding safety for mothers with a history of substance use .
Research Findings
Recent studies have focused on the long-term health effects associated with this compound exposure. Findings suggest that chronic use can lead to severe psychological disorders such as anxiety, paranoia, and hallucinations. Moreover, the potential for relapse into substance use remains high among individuals with a history of addiction .
Properties
CAS No. |
3426-58-2 |
---|---|
Molecular Formula |
C22H31Cl2N3 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
trimethyl-[3-[4-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium;dichloride |
InChI |
InChI=1S/C22H31N3.2ClH/c1-23-18-20(21-8-5-6-9-22(21)23)11-10-19-12-15-24(16-13-19)14-7-17-25(2,3)4;;/h5-6,8-9,12-13,15-16,18H,7,10-11,14,17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
OCGHTXCFNFYSEY-UHFFFAOYSA-L |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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